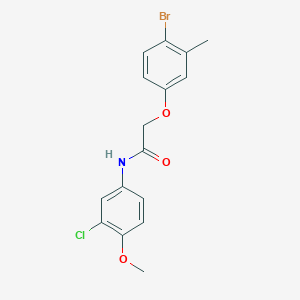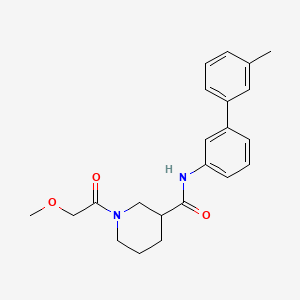
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline, also known as AZQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AZQ belongs to the class of quinoline derivatives and has been shown to possess a range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline is not fully understood. However, it has been suggested that 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to reduce the accumulation of amyloid beta, a protein associated with Alzheimer's disease, in vitro. Furthermore, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline in lab experiments is its ability to inhibit the activity of topoisomerase II, which makes it a useful tool for studying DNA replication and repair. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to possess anticancer and neuroprotective properties, making it a promising compound for drug development. However, one limitation of using 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline. One area of research is to further investigate its mechanism of action, particularly its interaction with topoisomerase II. Another area of research is to study the efficacy of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline in vivo, both as a standalone drug and in combination with chemotherapy drugs. Furthermore, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline could be studied for its potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease. Finally, future research could focus on developing more potent and selective derivatives of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline for drug development.
合成法
The synthesis of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline involves the reaction of 4-(4-ethoxyphenyl)-2-trifluoromethylquinoline with 1-azepanecarboxylic acid in the presence of a catalyst. The reaction proceeds via an amidation reaction, resulting in the formation of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline. The purity of the final compound can be improved through recrystallization or chromatography techniques.
科学的研究の応用
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been studied for its potential applications in cancer research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been found to enhance the efficacy of chemotherapy drugs when used in combination. Furthermore, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
azepan-1-yl-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-2-28-19-13-11-18(12-14-19)23-17-21(20-9-5-6-10-22(20)25-23)24(27)26-15-7-3-4-8-16-26/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJMBASWAITDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[2-(4-ethoxyphenyl)quinolin-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6081817.png)
![4-(6-hydroxy-5-methyl-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)-2-methylbenzene-1,3-diol](/img/structure/B6081821.png)
![5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6081829.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)
![N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)


![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)
![N-(4-acetylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6081870.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6081872.png)
![4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)